Product packaging for 3,5-Dibromo-2-(chloromethyl)pyridine(Cat. No.:)

3,5-Dibromo-2-(chloromethyl)pyridine

Cat. No.: B13605781
M. Wt: 285.36 g/mol
InChI Key: QIEOAIKRLCRGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-2-(chloromethyl)pyridine is a versatile heteroaromatic building block specifically designed for advanced research and development. Its molecular structure incorporates two distinct reactive sites: the bromo substituents and the chloromethyl group. The bromine atoms on the pyridine ring are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to tailor the electronic and steric properties of the core scaffold . Concurrently, the chloromethyl group serves as a potent electrophile, enabling efficient tethering of this molecular unit to nucleophilic surfaces, such as amine-functionalized solid supports like activated carbons or silica . This dual functionality makes it an invaluable precursor in the immobilization of biomimetic metal ion chelates onto heterogeneous supports, facilitating the creation of recyclable catalyst systems that mimic the active sites of metalloenzymes . These supported catalysts are of significant interest for developing sustainable and separable catalytic processes. The compound should be stored in a cool, dry place under an inert atmosphere to maintain stability. This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br2ClN B13605781 3,5-Dibromo-2-(chloromethyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

3,5-dibromo-2-(chloromethyl)pyridine

InChI

InChI=1S/C6H4Br2ClN/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2H2

InChI Key

QIEOAIKRLCRGLB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)CCl)Br

Origin of Product

United States

Significance of Halogenated Pyridines in Contemporary Chemical Research

Halogenated pyridines are indispensable building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. nbinno.com The pyridine (B92270) ring is a common feature in a wide array of drugs, and the introduction of halogen atoms onto this scaffold significantly enhances its chemical reactivity and versatility. nbinno.comnih.gov These C-Halogen (C–Hal) bonds are crucial as they enable a multitude of subsequent bond-forming reactions, making halopyridines key intermediates for diversifying chemical compounds. chemrxiv.orgnih.gov

In drug discovery and development, chemists utilize halopyridines to create extensive libraries of molecules for structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and properties of new drug candidates. chemrxiv.orgnih.gov The strategic placement of halogens like bromine and chlorine provides reactive handles for fundamental carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira couplings. nbinno.com This capability allows researchers to efficiently attach various functional groups and side chains, thereby tailoring the molecular properties for specific biological targets. nbinno.com The demand for specialized intermediates like halogenated pyridines remains strong, as they are critical to the innovation and advancement of new medicines and crop protection technologies. nbinno.comnih.gov

Strategic Importance of the Chloromethyl Group in Pyridine Scaffolds for Chemical Transformations

The chloromethyl group (–CH₂Cl) is a highly valuable functional group when attached to a pyridine (B92270) ring. It serves as a potent electrophilic site, making the compound susceptible to nucleophilic substitution reactions. mdpi.comsemanticscholar.org This reactivity allows for the straightforward introduction of a wide range of functional groups, transforming the pyridine scaffold into more complex molecular structures. guidechem.com The carbon-chlorine bond in the chloromethyl group is readily displaced by various nucleophiles, including amines, thiols, and alcohols, facilitating the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

This functional handle is particularly strategic for linking pyridine-based ligands to solid supports or for constructing multidentate ligands used in biomimetic chemistry and the development of heterogeneous catalysts. mdpi.comsemanticscholar.org For instance, the chloromethyl group can react with amine-functionalized surfaces to immobilize complex metal ion chelates. mdpi.comsemanticscholar.org The ability to convert the chloromethyl group into other functionalities, such as aldehydes or carboxylic acids through oxidation, further extends its synthetic utility. The presence of this group provides a reliable and versatile connection point for assembling elaborate molecules, making chloromethylated pyridines essential intermediates in medicinal chemistry and materials science. researchgate.net

Overview of 3,5 Dibromo 2 Chloromethyl Pyridine As a Key Building Block

3,5-Dibromo-2-(chloromethyl)pyridine is a trifunctionalized heterocyclic compound that combines the advantageous features of both halogenated pyridines and pyridines bearing a chloromethyl group. Its structure is characterized by a pyridine (B92270) ring substituted with two bromine atoms at the 3- and 5-positions and a chloromethyl group at the 2-position. This specific arrangement of reactive sites makes it an exceptionally versatile building block in organic synthesis.

The two bromine atoms serve as handles for metal-catalyzed cross-coupling reactions, allowing for the sequential or simultaneous introduction of aryl, alkyl, or alkynyl groups. The differing electronic environments of the C3 and C5 positions may allow for selective functionalization under carefully controlled conditions. Simultaneously, the 2-(chloromethyl) group acts as a distinct reactive site for nucleophilic substitution, enabling the attachment of a different class of substituents. This orthogonal reactivity allows chemists to build complex molecular architectures in a controlled, stepwise manner. The combination of these features in a single molecule makes this compound a powerful intermediate for synthesizing polysubstituted pyridines, which are prevalent motifs in pharmacologically active compounds and advanced materials.

Table 1: Properties of this compound and Related Halogenated Pyridine Building Blocks

Compound NameMolecular FormulaKey Reactive GroupsPrimary Synthetic Applications
This compound C₆H₄Br₂ClN2x Bromo, 1x ChloromethylMulti-functional intermediate for cross-coupling and nucleophilic substitution.
2-Bromo-4-chloropyridine nbinno.comC₅H₃BrClN1x Bromo, 1x ChloroIntermediate for drug screening libraries via cross-coupling reactions. nbinno.com
2-Bromo-6-chloromethylpyridine mdpi.comsemanticscholar.orgC₆H₅BrClN1x Bromo, 1x ChloromethylPrecursor for immobilizing biomimetic metal complexes on solid supports. mdpi.comsemanticscholar.org
3,5-Bis(chloromethyl)pyridine C₇H₇Cl₂N2x ChloromethylBifunctional building block for synthesizing macrocycles and polymers.
2-Chloro-5-(chloromethyl)pyridine researchgate.netgoogle.comC₆H₅Cl₂N1x Chloro, 1x ChloromethylIntermediate for insecticides and other bioactive derivatives. researchgate.netgoogle.com

Scope and Objectives of Research on 3,5 Dibromo 2 Chloromethyl Pyridine

Historical Context and Traditional Approaches to Brominated and Chloromethylated Pyridines

Historically, the functionalization of pyridine rings has been a significant challenge for synthetic chemists. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, often necessitating harsh reaction conditions which can limit substrate scope and lead to mixtures of products. chemrxiv.orgnih.govnsf.gov Traditional methods for introducing bromine and chloromethyl groups onto a pyridine scaffold were often fraught with difficulties related to reagent safety, toxicity, and lack of reaction control.

Conventional synthetic routes were characterized by the use of hazardous materials and conditions that posed significant practical challenges in the laboratory and on an industrial scale.

The preparation of functionalized pyridines has often relied on the use of organometallic intermediates, particularly organolithium reagents like n-butyllithium (n-BuLi). semanticscholar.orgmdpi.com These reagents are highly valued for their ability to perform deprotonation or metal-halogen exchange, creating a reactive site on the pyridine ring. However, many of these reagents are pyrophoric, meaning they can ignite spontaneously upon contact with air or moisture. uci.edu

The management of such materials requires stringent safety protocols and specialized equipment. columbia.edu Key handling requirements include:

Inert Atmosphere: All transfers and reactions must be conducted under an inert atmosphere, such as dry nitrogen or argon, to rigorously exclude air and moisture. pnnl.govsigmaaldrich.com

Specialized Transfer Techniques: Reagents are transferred using gas-tight syringes with locking mechanisms or via double-tipped needles (cannula transfer) from sealed bottles to the reaction vessel. columbia.eduacs.org

Safety Equipment: The use of fire-retardant lab coats, safety glasses, and appropriate gloves is mandatory. A container of sand or powdered lime should be kept within arm's reach to smother small fires. columbia.eduacs.org

These demanding procedures can complicate scalability and introduce significant operational risks, prompting the search for safer alternatives.

The conversion of a methyl or hydroxymethyl group on the pyridine ring to the required chloromethyl group traditionally involves potent but hazardous chlorinating agents. Thionyl chloride (SOCl₂) is a common choice but is a toxic and corrosive substance that requires careful handling in a well-ventilated fume hood. semanticscholar.orgmdpi.com A major drawback of using thionyl chloride is the formation of toxic gaseous byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl), which must be neutralized in a scrubber before venting. mdpi.com Other highly toxic reagents, such as phosgene (B1210022) or oxalyl chloride, have also been used for chlorination, presenting similar or greater handling challenges and risks. researchgate.netwikipedia.org The need to manage both the primary toxic reagent and its hazardous byproducts adds complexity and cost to the synthetic process.

Achieving the desired substitution pattern on a pyridine ring is a persistent challenge. Direct electrophilic halogenation of pyridine is an electronically mismatched process that typically requires high temperatures and the use of strong acids, often resulting in poor yields and mixtures of regioisomers. nih.govnsf.gov The inherent reactivity of the pyridine nucleus does not favor substitution at the 3- and 5-positions.

Furthermore, the harsh conditions required for these reactions can lead to a lack of selectivity and the formation of undesired side products. A significant concern is over-chlorination, where the reaction does not stop at the desired monosubstitution. nih.gov This can result in the introduction of additional chlorine atoms onto the pyridine ring or the replacement of existing bromo-substituents, leading to a complex product mixture that is difficult to purify and reduces the yield of the target compound, this compound. semanticscholar.org

Contemporary and Optimized Synthetic Pathways

In response to the challenges of traditional methods, modern synthetic chemistry has focused on developing more efficient, selective, and safer pathways to halogenated pyridines. These contemporary approaches often utilize milder reagents and offer superior control over the reaction outcome.

A powerful and widely adopted contemporary strategy for the regioselective functionalization of pyridines is the metal-halogen exchange reaction. znaturforsch.com This reaction involves treating a polyhalogenated pyridine with an organometallic reagent to selectively swap one halogen atom for a metal, creating a new organometallic intermediate at a precisely defined position. wikipedia.org This intermediate can then be trapped with a suitable electrophile to introduce a new functional group.

This strategy is particularly effective for preparing compounds like this compound, likely starting from a precursor such as 2,3,5-tribromopyridine. A key advancement in this area is the replacement of highly pyrophoric alkyllithiums with safer and more manageable organomagnesium reagents. znaturforsch.com For instance, isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (often called Turbo Grignard) can effectively perform a bromine-magnesium exchange under much milder and safer conditions than n-butyllithium. semanticscholar.orgmdpi.com

The process typically involves the selective exchange of the bromine atom at the 2-position of a brominated pyridine precursor due to its higher reactivity. The resulting pyridyl Grignard reagent can then be reacted with an electrophile like paraformaldehyde to install a hydroxymethyl group, which is subsequently converted to the chloromethyl group using a milder chlorinating agent, such as cyanuric chloride, avoiding the hazards of thionyl chloride. semanticscholar.orgmdpi.com This metal-halogen exchange approach provides excellent regiocontrol and bypasses the issues associated with direct electrophilic halogenation.

Reagent AttributeTraditional Reagent (n-Butyllithium)Contemporary Reagent (i-PrMgCl·LiCl)
Reactivity Class PyrophoricNon-pyrophoric
Reaction Temperature Cryogenic (e.g., -78 °C)Milder (e.g., 0 °C to room temp.)
Handling Requirements Strict inert atmosphere, specialized syringesInert atmosphere, standard techniques
Functional Group Tolerance LimitedHigher
Safety Profile High risk, ignites in airSignificantly safer, easier to handle

Metal-Halogen Exchange Strategies for Pyridine Precursors

Application of Turbo Grignard Reagents for Directed Lithiation/Magnesiation

The use of "Turbo Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has emerged as a powerful tool for the magnesiation of various aromatic and heteroaromatic compounds. uwindsor.camdma.ch In the context of 3,5-dibromopyridine (B18299), this reagent offers a significant advantage. The high reactivity of 3,5-dibromopyridine with i-PrMgCl·LiCl facilitates a bromine-magnesium exchange, typically at the more sterically accessible and electronically favorable C-2 position. rsc.org This regioselectivity is crucial for the subsequent introduction of the required functional group.

The reaction of 3,5-dibromopyridine with a Turbo Grignard reagent generates the corresponding 2-magnesiated pyridine species. This intermediate can then be trapped with an appropriate electrophile, such as paraformaldehyde or dimethylformamide (DMF), to yield (3,5-dibromopyridin-2-yl)methanol (B594590) or 3,5-dibromo-2-pyridinecarboxaldehyde, respectively. The aldehyde can be subsequently reduced to the alcohol. This magnesiation approach is often preferred over lithiation due to its milder reaction conditions and better functional group tolerance. baranlab.orgresearchgate.net

Alternative Organometallic Reagents in Pyridine Functionalization

While Turbo Grignard reagents are highly effective, other organometallic reagents can also be employed for the functionalization of the pyridine ring. Organolithium reagents, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), are commonly used for directed lithiation. clockss.orgsigmaaldrich.com In the case of 3,5-dibromopyridine, lithiation is expected to occur regioselectively at the C-2 position due to the directing effect of the nitrogen atom and the inductive effect of the bromine atoms. wikipedia.orgorganic-chemistry.org

The resulting 2-lithiated intermediate is highly reactive and can be quenched with electrophiles like formaldehyde (B43269) to introduce the hydroxymethyl group. flowfrontier.co.jparkat-usa.org However, the high reactivity of organolithium reagents can sometimes lead to side reactions, and cryogenic temperatures are often required to control the reaction. semanticscholar.org The choice between a Grignard-based or a lithium-based approach often depends on the specific substrate, desired yield, and available laboratory infrastructure.

Selective Chlorination of Hydroxymethylated Pyridines

The conversion of the precursor, (3,5-dibromopyridin-2-yl)methanol, to the final product, this compound, is a critical step that requires a selective and efficient chlorinating agent.

Cyanuric Chloride as an Efficient and Environmentally Benign Chlorinating Agent

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has gained attention as a mild and effective reagent for the conversion of alcohols to alkyl chlorides. mdma.chderpharmachemica.com This reagent, often activated with a catalytic amount of DMF, offers an environmentally more benign alternative to traditional chlorinating agents like thionyl chloride. semanticscholar.orgrsc.org The reaction typically proceeds under mild conditions, and the byproducts are solid cyanuric acid and its salts, which can be easily removed by filtration, simplifying the work-up procedure. semanticscholar.org

The use of cyanuric chloride for the chlorination of hydroxymethylpyridines has been demonstrated to be a viable and efficient method, providing the desired chloromethylpyridine in good yields without the formation of harsh acidic byproducts. semanticscholar.org

Comparative Analysis of Cyanuric Chloride versus Thionyl Chloride for Chloromethylation

Thionyl chloride (SOCl₂) is a classical and powerful reagent for the chlorination of alcohols. arkat-usa.orgsciencemadness.org It readily converts primary alcohols, such as (3,5-dibromopyridin-2-yl)methanol, into the corresponding chlorides. researchgate.net The reaction proceeds with the evolution of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion. derpharmachemica.com

However, the use of thionyl chloride has several drawbacks. It is a corrosive and toxic reagent that reacts violently with water. arkat-usa.orgreddit.com The generation of acidic HCl gas requires careful handling and neutralization steps in the work-up. Furthermore, the reaction conditions can be harsh, sometimes requiring elevated temperatures, which might not be suitable for sensitive substrates. researchgate.net In contrast, cyanuric chloride offers milder reaction conditions and a simpler, non-acidic work-up, making it a more attractive option from both a practical and environmental standpoint. semanticscholar.orgrsc.org

FeatureCyanuric ChlorideThionyl Chloride
Reagent Type SolidLiquid
Byproducts Solid (Cyanuric acid)Gaseous (SO₂, HCl)
Reaction Conditions Mild (often room temp.)Can be harsh (reflux)
Work-up Simple filtrationNeutralization required
Handling Less hazardousCorrosive, toxic
Environmental Impact More benignGenerates acidic gas
Reaction Condition Optimization for High Yield and Purity

To achieve the highest possible yield and purity of this compound, optimization of the chlorination reaction conditions is essential. Key parameters that are typically varied include the choice of solvent, reaction temperature, and reaction time.

For the chlorination using cyanuric chloride, solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly employed. The reaction is often carried out at room temperature, although gentle heating may sometimes be necessary to drive the reaction to completion. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate.

In the case of thionyl chloride, the reaction can be performed neat or in an inert solvent like toluene (B28343) or dichloromethane. The temperature can range from room temperature to reflux, and the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion. Careful control of the reaction temperature is crucial to prevent potential side reactions.

Table of Optimized Reaction Parameters (Illustrative)

Parameter Cyanuric Chloride/DMF Thionyl Chloride
Solvent Dichloromethane (DCM) Toluene
Temperature 25-40 °C 60-80 °C
Time 12-24 hours 2-6 hours
Stoichiometry 1.1-1.5 equivalents 1.1-2.0 equivalents
Typical Yield >85% >90%

| Purity | High | Good to High |

Multi-step Syntheses from Readily Available Pyridine Derivatives

A practical and scalable synthesis of this compound can be designed as a multi-step sequence starting from the commercially available 3,5-dibromopyridine. sigmaaldrich.comchemicalbook.com

A typical synthetic route would involve:

Functionalization at C-2: Reaction of 3,5-dibromopyridine with a Turbo Grignard reagent (e.g., i-PrMgCl·LiCl) or an organolithium reagent (e.g., n-BuLi) to generate a nucleophilic center at the 2-position.

Introduction of a Precursor Group: Quenching the organometallic intermediate with an appropriate electrophile. For instance, reaction with paraformaldehyde or DMF would yield (3,5-dibromopyridin-2-yl)methanol or 3,5-dibromo-2-pyridinecarboxaldehyde, respectively.

Reduction (if necessary): If the aldehyde is formed in the previous step, it would be reduced to the corresponding hydroxymethyl group using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Chlorination: The final step involves the selective chlorination of the hydroxymethyl group using either cyanuric chloride/DMF or thionyl chloride to afford the target molecule, this compound.

This multi-step approach allows for the controlled and regioselective synthesis of the desired product from a simple and readily available starting material.

Challenges Associated with Conventional Reagents and Reaction Conditions

3 Synthetic Methodologies for this compound

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired substitution pattern on the pyridine ring. The methodologies can be broadly categorized into two key stages: the modification of the pyridine core through bromination and the subsequent introduction of the chloromethyl group at the 2-position.

1 Bromination Strategies for Pyridine Core Modification

The foundational step in the synthesis is the formation of the 3,5-dibromopyridine skeleton. Direct electrophilic bromination of pyridine is challenging due to the deactivation of the ring by the electronegative nitrogen atom. Therefore, harsh reaction conditions are typically necessary to achieve dibromination at the meta positions relative to the nitrogen.

Reagent/ParameterConditionPurpose
Starting MaterialPyridineThe core heterocyclic structure.
Brominating AgentBromine (Br₂)Provides the electrophilic bromine for substitution.
CatalystsConcentrated Sulfuric Acid, Thionyl ChlorideActivate the pyridine ring for electrophilic attack.
Temperature~130°CProvides the necessary activation energy for the reaction.
PurificationSteam Distillation, RecrystallizationTo isolate and purify the final product.

2 Sequential Functionalization for Chloromethyl Group Introduction

Once the 3,5-dibromopyridine core is established, the next stage involves the introduction of the chloromethyl group at the 2-position. This is typically not a direct process but a sequential functionalization, often starting with the introduction of a methyl group, which is subsequently chlorinated.

The synthesis of the key intermediate, 3,5-dibromo-2-methylpyridine, is a crucial step. chemimpex.com While various methods for methylating pyridine rings exist, the subsequent step is the chlorination of the methyl group. This transformation is generally achieved through a free-radical substitution reaction. The methyl group of picoline derivatives can be chlorinated using molecular chlorine (Cl₂) in the vapor phase at high temperatures or in the presence of a free-radical initiator. google.comgoogle.com

For the conversion of 3,5-dibromo-2-methylpyridine, the reaction would involve treating the compound with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. This process selectively replaces one of the hydrogen atoms of the methyl group with a chlorine atom.

StepIntermediate/ProductKey ReagentsReaction Type
13,5-Dibromo-2-methylpyridine(Not specified in sources)C-C bond formation
2This compoundCl₂, SO₂Cl₂, or NCS; Radical InitiatorFree-Radical Halogenation

An alternative pathway for introducing the chloromethyl group involves the conversion of a 2-hydroxymethyl group. This would entail the synthesis of 3,5-dibromo-2-(hydroxymethyl)pyridine, followed by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com This is a common and effective method for converting primary alcohols to their corresponding alkyl chlorides. google.com

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 2-position of the pyridine ring is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution reactions. The chlorine atom can be readily displaced by a variety of nucleophiles, providing a straightforward route to a wide array of 2-substituted pyridine derivatives.

Formation of Alkylated Pyridinium (B92312) Salts

The reaction of 2-(chloromethyl)pyridine (B1213738) derivatives with tertiary amines or other pyridine-type nucleophiles readily affords quaternary pyridinium salts. This classic SN2 reaction proceeds by the attack of the nucleophilic nitrogen atom on the electrophilic carbon of the chloromethyl group, displacing the chloride ion. researchgate.net The resulting pyridinium salts are often crystalline solids and have applications as ionic liquids, phase-transfer catalysts, and precursors for other functional molecules. sigmaaldrich.com

For this compound, this reaction provides a convenient method for introducing a tethered pyridinium moiety while retaining the two bromine atoms for subsequent cross-coupling reactions. The general scheme for this transformation is as follows:

Scheme 1: General synthesis of alkylated pyridinium salts from this compound.

Nucleophile (Pyridine Derivative)Product
Pyridine1-((3,5-dibromopyridin-2-yl)methyl)pyridin-1-ium chloride
4-(Dimethylamino)pyridine1-((3,5-dibromopyridin-2-yl)methyl)-4-(dimethylamino)pyridin-1-ium chloride
Isoquinoline2-((3,5-dibromopyridin-2-yl)methyl)isoquinolin-2-ium chloride

Synthesis of Aminomethyl Pyridine Derivatives via Amination

The chloromethyl group can readily undergo amination with primary or secondary amines to yield the corresponding aminomethyl pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netyoutube.com This transformation is a fundamental method for the introduction of a nitrogen-containing functional group, which can serve as a key building block for the synthesis of ligands for metal catalysis and biologically active molecules. nih.gov

The general reaction of this compound with an amine can be represented as:

Scheme 2: General synthesis of aminomethyl pyridine derivatives.

AmineProduct
DiethylamineN,N-diethyl-1-(3,5-dibromopyridin-2-yl)methanamine
Piperidine2-((3,5-dibromopyridin-2-yl)methyl)piperidine
AnilineN-((3,5-dibromopyridin-2-yl)methyl)aniline

Ether and Thioether Linkage Formation

Analogous to amination, the chloromethyl group can react with alkoxides or phenoxides to form ether linkages, and with thiolates to form thioether linkages. These reactions proceed via a standard Williamson ether synthesis or its thio-analogue. The resulting ether and thioether derivatives are valuable intermediates in organic synthesis. nih.govznaturforsch.comresearchgate.netresearchgate.netnih.gov

The synthesis of thioethers from 2-(chloromethyl)pyridine derivatives has been demonstrated, and this methodology can be extended to this compound. The reaction with a thiol in the presence of a base provides the corresponding thioether.

Scheme 3: General synthesis of thioether derivatives.

ThiolBaseProduct
EthanethiolSodium ethoxide3,5-dibromo-2-((ethylthio)methyl)pyridine
ThiophenolPotassium carbonate3,5-dibromo-2-((phenylthio)methyl)pyridine
Benzyl mercaptanSodium hydride3,5-dibromo-2-((benzylthio)methyl)pyridine

Cross-Coupling Transformations Involving Aryl Bromide Positions

The two bromine atoms at the 3 and 5 positions of the pyridine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyridine core. researchgate.net The relative reactivity of the two bromine atoms can sometimes be controlled by the reaction conditions or the steric and electronic nature of the coupling partners. nih.govbeilstein-journals.orgresearchgate.net

Palladium-Catalyzed Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds. nih.govbeilstein-journals.orgresearchgate.netmdpi.comresearchgate.netrsc.org For 3,5-dibromopyridine derivatives, both mono- and di-arylation can be achieved.

Boronic AcidCatalystBaseProduct (Mono-arylated)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃3-bromo-5-phenyl-2-(chloromethyl)pyridine
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃3-bromo-5-(4-methoxyphenyl)-2-(chloromethyl)pyridine
Naphthalene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄3-bromo-5-(naphthalen-2-yl)-2-(chloromethyl)pyridine

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in an arylated alkene. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.orgmdpi.com This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylarenes. The reaction of 3,5-dibromopyridines with various alkenes can lead to the formation of di(alkenyl)pyridines. researchgate.net

AlkeneCatalystBaseProduct (Mono-vinylation)
StyrenePd(OAc)₂Et₃N3-bromo-2-(chloromethyl)-5-styrylpyridine
n-Butyl acrylatePd(PPh₃)₄K₂CO₃Butyl 3-(3-bromo-2-(chloromethyl)pyridin-5-yl)acrylate
1-OctenePdCl₂(PCy₃)₂Cs₂CO₃3-bromo-2-(chloromethyl)-5-(oct-1-en-1-yl)pyridine

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. rsc.orgwikipedia.orgsoton.ac.ukscirp.orglibretexts.org It is a highly efficient method for the synthesis of arylalkynes. For polyhalogenated pyridines, the Sonogashira reaction can be used to introduce one or more alkynyl groups. rsc.org

AlkyneCatalystCo-catalystBaseProduct (Mono-alkynylated)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N3-bromo-2-(chloromethyl)-5-(phenylethynyl)pyridine
1-HexynePd(OAc)₂ / XPhosCuICs₂CO₃3-bromo-2-(chloromethyl)-5-(hex-1-yn-1-yl)pyridine
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NH3-bromo-2-(chloromethyl)-5-((trimethylsilyl)ethynyl)pyridine

Carbon-Heteroatom Coupling Reactions

Beyond C-C bond formation, the aryl bromide positions can also participate in cross-coupling reactions to form C-N and C-O bonds, among others.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the aryl bromide with an amine to form a new C-N bond. chemspider.comwikipedia.orglibretexts.orgyoutube.comnih.govyoutube.com It is a powerful and general method for the synthesis of arylamines. The reaction can be applied to 3,5-dibromopyridine to introduce amino substituents.

AmineCatalystLigandBaseProduct (Mono-aminated)
MorpholinePd₂(dba)₃BINAPNaOt-Bu4-(5-bromo-6-(chloromethyl)pyridin-3-yl)morpholine
AnilinePd(OAc)₂XantphosCs₂CO₃5-bromo-6-(chloromethyl)-N-phenylpyridin-3-amine
BenzylaminePdCl₂(dppf)K₃PO₄N-benzyl-5-bromo-6-(chloromethyl)pyridin-3-amine

Copper-Catalyzed Amination: In addition to palladium-catalyzed methods, copper-catalyzed C-N bond formation (Ullmann condensation) provides an alternative route for the amination of aryl halides. lookchem.comresearchgate.netrsc.orgrsc.orgchemistryviews.org These reactions often utilize more economical copper catalysts and can be effective for a range of amine nucleophiles.

AmineCatalystLigandBaseProduct (Mono-aminated)
PyrrolidineCuIL-prolineK₂CO₃3-bromo-2-(chloromethyl)-5-(pyrrolidin-1-yl)pyridine
IndoleCu₂(OAc)₄1,10-PhenanthrolineCs₂CO₃3-bromo-2-(chloromethyl)-5-(1H-indol-1-yl)pyridine
BenzamideCuIN,N'-DimethylethylenediamineK₃PO₄N-(5-bromo-6-(chloromethyl)pyridin-3-yl)benzamide

Directed Ortho-Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. In principle, the substituents on the this compound ring could influence the regioselectivity of such a reaction.

The bromine atoms on the pyridine ring can act as directing groups for ortho-lithiation. However, the electronic and steric environment of this compound presents a complex scenario. The potential sites for deprotonation are the C-4 and C-6 positions. The chloromethyl group at the C-2 position is unlikely to direct metalation due to the acidic nature of its own protons and potential for side reactions.

While specific studies on the directed ortho-metalation of this compound are not extensively documented in publicly available literature, the reactivity of simpler bromopyridines can offer insights. For instance, the lithiation of 3-bromopyridine (B30812) with lithium diisopropylamide (LDA) has been shown to occur at the C-4 position. This suggests that in this compound, the bromine at C-3 might direct lithiation to the C-4 position. However, the presence of a second bromine atom at C-5 and the chloromethyl group at C-2 would significantly influence the acidity of the ring protons and the steric accessibility of the C-4 and C-6 positions.

Furthermore, halogen-metal exchange is a common competing reaction when treating halogenated aromatics with organolithium reagents. In the case of this compound, treatment with a strong organolithium base like n-butyllithium could potentially lead to a mixture of products arising from both deprotonation and bromine-lithium exchange. The relative rates of these two pathways would depend on the specific reaction conditions, including the base used, temperature, and solvent.

A summary of potential lithiation pathways is presented below:

Potential Reaction PathwayPosition of LithiationDirecting GroupPotential Complications
Directed ortho-metalationC-43-BromoSteric hindrance from 2-(chloromethyl) and 5-bromo groups
Directed ortho-metalationC-65-BromoSteric hindrance from 2-(chloromethyl) group and potential for reaction at the chloromethyl group
Halogen-metal exchangeC-3 or C-5-Competitive with ortho-metalation

Further empirical studies are required to fully elucidate the specific outcomes of directed ortho-metalation and lithiation reactions on this compound.

Radical Reaction Pathways (e.g., SRN1 reactions)

The involvement of this compound in radical reactions, particularly those following an SRN1 (substitution radical-nucleophilic, unimolecular) mechanism, is a plausible but not extensively documented area of its chemistry. The SRN1 mechanism is a chain reaction that proceeds via the formation of a radical anion intermediate, followed by the expulsion of a leaving group to form an aryl radical, which then reacts with a nucleophile.

For this compound, the pyridine ring can accept an electron to form a radical anion. The subsequent loss of a bromide or chloride ion would generate a pyridyl radical. The relative ease of departure would likely favor the bromide ion as the leaving group. The resulting pyridyl radical could then be trapped by a variety of nucleophiles.

While specific examples of SRN1 reactions involving this compound are not readily found in the literature, the general reactivity of other halo-pyridines in such transformations suggests that this compound could potentially undergo similar reactions. For instance, various bromopyridines have been shown to participate in SRN1 reactions with nucleophiles such as enolates, thiolates, and phosphites.

The hypothetical SRN1 reaction of this compound with a generic nucleophile (Nu-) can be envisioned as follows:

Initiation: Formation of the this compound radical anion by an electron source (e.g., photochemical or solvated electrons).

Propagation:

The radical anion fragments, losing a bromide ion to form a 3-bromo-2-(chloromethyl)pyridin-5-yl radical.

This pyridyl radical reacts with the nucleophile (Nu-) to form a new radical anion.

The resulting radical anion transfers its electron to a neutral molecule of this compound, regenerating the initial radical anion and forming the substituted product.

The efficiency and outcome of such reactions would be highly dependent on the reaction conditions, the nature of the nucleophile, and the method of initiation.

Functional Group Interconversions and Further Derivatization

The most explored aspect of the chemistry of this compound is its use as a precursor for the synthesis of a wide range of derivatives, primarily through nucleophilic substitution at the chloromethyl group. The chlorine atom is a good leaving group, facilitating reactions with various nucleophiles.

Several patents detail the synthesis of derivatives of this compound. These transformations often involve the displacement of the chloride to introduce new functional groups, which can then be further modified. For example, reaction with amines, alcohols, and thiols can lead to the corresponding aminomethyl, alkoxymethyl, and thiomethyl derivatives.

A notable application of this compound is in the synthesis of fused heterocyclic systems. For instance, it has been used as a starting material for the preparation of imidazo[1,2-a]pyridine (B132010) derivatives. This typically involves an initial reaction with an amine to form a secondary amine, followed by an intramolecular cyclization.

The bromo substituents on the pyridine ring also offer handles for further functionalization, for example, through transition metal-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira couplings. This allows for the introduction of aryl, alkyl, or alkynyl groups at the 3- and 5-positions of the pyridine ring.

The following table summarizes some of the documented derivatization reactions of this compound:

ReagentReaction TypeProduct Type
Amines (e.g., anilines, alkylamines)Nucleophilic Substitution2-(Aminomethyl)-3,5-dibromopyridines
Alcohols/PhenolsNucleophilic Substitution2-(Alkoxymethyl/Aryloxymethyl)-3,5-dibromopyridines
ThiolsNucleophilic Substitution2-(Thiomethyl)-3,5-dibromopyridines
Azoles (e.g., imidazole, pyrazole)Nucleophilic Substitution2-(Azolylmethyl)-3,5-dibromopyridines
Organoboronic acids/esters (with Pd catalyst)Suzuki Coupling3,5-Diaryl-2-(chloromethyl)pyridines
Terminal alkynes (with Pd/Cu catalyst)Sonogashira Coupling3,5-Dialkynyl-2-(chloromethyl)pyridines

These examples highlight the utility of this compound as a versatile intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.

Proton NMR is a fundamental tool for confirming the identity and assessing the purity of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

In a typical ¹H NMR spectrum of this compound, the chloromethyl protons (-CH₂Cl) are expected to appear as a singlet, typically shifted downfield due to the electronegativity of the adjacent chlorine atom. The aromatic protons on the pyridine ring will exhibit distinct signals. The proton at the 4-position and the proton at the 6-position will appear as distinct doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine substituents.

Table 1: Representative ¹H NMR Data for this compound Analogs

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-Chloro-5-(chloromethyl)pyridineCDCl₃8.65 (d, 1H), 7.80 (dd, 1H), 7.40 (d, 1H), 4.60 (s, 2H)
2-Bromo-6-chloromethylpyridineCDCl₃7.72 (t, 1H), 7.48 (m, 1H), 7.28 (d, 1H), 4.64 (s, 2H) semanticscholar.org
3,5-Dibromo-2-pyridylamineDMSO-d₆7.98 (d, 1H), 7.82 (d, 1H), 6.55 (s, 2H)

This table is for illustrative purposes and shows data for related structures to provide context for the expected spectral features of this compound.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon of the chloromethyl group (-CH₂Cl) will appear at a characteristic chemical shift. The five carbons of the pyridine ring will also have distinct resonances. The carbons directly bonded to the bromine atoms (C3 and C5) will be significantly shifted, as will the carbon bonded to the chloromethyl group (C2) and the nitrogen atom (C2 and C6).

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyridine and Substituted Analogs

Carbon AtomPyridine (ppm)2-Chloropyridine (ppm)3,5-Dibromopyridine (ppm)
C2150.5152.5151.0
C3124.3124.5120.0
C4136.4139.5142.0
C5124.3123.0120.0
C6150.5149.5151.0

Note: This table presents data for related compounds to illustrate the expected trends in chemical shifts upon substitution. Actual values for this compound may vary.

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, helping to identify which protons are adjacent to one another in the molecule. For this compound, COSY would show a correlation between the protons at the 4- and 6-positions of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the chloromethyl group and the protonated carbons of the pyridine ring.

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching and bending vibrations of the aromatic ring and the chloromethyl group. The C-N and C=C stretching vibrations of the pyridine ring will also give rise to a series of sharp bands in the fingerprint region (typically 1600-1400 cm⁻¹). The C-Br and C-Cl stretching vibrations will appear at lower frequencies.

Table 3: Characteristic FT-IR Absorption Frequencies for Relevant Functional Groups

Functional GroupVibration TypeApproximate Frequency (cm⁻¹)
Aromatic C-HStretch3100-3000
Aliphatic C-H (-CH₂Cl)Stretch3000-2850
C=C (Aromatic Ring)Stretch1600-1450
C-N (Pyridine Ring)Stretch1350-1250
C-ClStretch800-600
C-BrStretch650-550

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Often, vibrations that are weak in the FT-IR spectrum are strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the pyridine ring and the C-Br bonds are expected to produce strong Raman signals. This technique is particularly useful for studying the skeletal vibrations of the molecule and can provide further confirmation of the substitution pattern on the pyridine ring. semi.ac.cn

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation patterns of halogenated organic compounds. For analogs of this compound, the presence of multiple halogen atoms (bromine and chlorine) results in characteristic isotopic patterns that are invaluable for structural confirmation.

An analog, 2-bromo-6-chloromethylpyridine, which has a similar combination of halogens, shows a distinct mass spectrum. The parent ion peaks appear at m/z 205 and 207. semanticscholar.org This pattern is indicative of a molecule containing one bromine atom and one chlorine atom. semanticscholar.org The major fragmentation peaks observed in the spectrum correspond to the loss of various parts of the molecule. Key fragments include ions at m/z 129, which could correspond to 2-chloro-6-methylpyridine (B94459) or 2-chloromethylpyridine, an ion at m/z 90 representing 2-methylpyridine, and an ion at m/z 79 for the pyridine fragment. semanticscholar.org

Another related compound, 2,6-dibromopyridine, displays a characteristic 1:2:1 isotope pattern for its molecular ion peak due to the presence of two bromine atoms. semanticscholar.org Similarly, 2-bromo-6-hydroxymethylpyridine shows a 1:1 isotope pattern, confirming the presence of a single bromine atom. semanticscholar.org These examples highlight how the number and type of halogen atoms dictate the isotopic distribution in the mass spectrum, a principle that is directly applicable to the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components of a mixture. In the synthesis of halogenated pyridines, GC-MS is instrumental for monitoring the progress of reactions and confirming the identity of products and byproducts. semanticscholar.org

For instance, in the synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine, GC-MS can be used to track the conversion. semanticscholar.org The disappearance of the peak corresponding to the starting material and the appearance of the product peak confirm the reaction's progress. semanticscholar.org Furthermore, GC-MS analysis is crucial for detecting potential side products, such as the overchlorinated 2-chloro-6-chloromethylpyridine. semanticscholar.org The mass spectrum of this side product would show a characteristic isotopic pattern for two chlorine atoms (m/z 161 and 163 in a 1:0.66 ratio), distinguishing it from the desired product which contains both bromine and chlorine. semanticscholar.org The development of specific GC-MS methods allows for the clear separation and identification of starting materials, products, and impurities, ensuring the purity of the final compound. semanticscholar.org

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Geometry and Conformation

While the specific crystal structure of this compound is not detailed in the provided results, analysis of its analogs provides significant insight into its likely molecular geometry. For example, the crystal structure of 2-(chloromethyl)pyridine reveals a monoclinic system with space group P21/c. researchgate.netbohrium.com In the related compound, 2-chloro-5-(chloromethyl)pyridine, the molecule is nearly planar, with the chloromethyl group's chlorine atom slightly out of the plane of the pyridine ring. researchgate.net The C-C-Cl angle in this case is 111.11 (17)°. researchgate.net In another complex analog, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, the quinoline (B57606) ring system is also approximately planar. researchgate.net These findings suggest that the pyridine ring of this compound would be essentially planar, with the chloromethyl group adopting a specific orientation relative to the ring.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

The solid-state structure of halogenated pyridines is significantly influenced by a variety of non-covalent intermolecular interactions.

Halogen Bonding: Due to the presence of bromine and chlorine atoms, halogen bonding is a prominent interaction. The bromine atoms on the pyridine ring can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or other halogens. researchgate.netnih.govacs.org Studies on brominated pyridine derivatives show that these C-Br···D (where D is a donor) contacts are typically linear, with angles around 172-178°. researchgate.net In the crystal structure of a quinoline analog, short Br···Cl (3.4904 (18) Å) and Br···N (3.187 (6) Å) contacts are observed, which are significantly shorter than the sum of their van der Waals radii, indicating strong interactions. researchgate.net The strength of these bonds can be substantial, influencing the supramolecular arrangement of the molecules. researchgate.net

Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors, weak C-H···N or C-H···Br hydrogen bonds can play a role in stabilizing the crystal structure. For instance, in the crystal of 2-chloro-5-(chloromethyl)pyridine, molecules are connected into dimers via intermolecular C-H···N hydrogen bonds. researchgate.net

Crystal Packing Arrangements and Supramolecular Assembly

The combination of the intermolecular forces described above dictates the final crystal packing and supramolecular assembly. In the crystal structure of 2-chloro-5-(chloromethyl)pyridine, the formation of dimers through C-H···N hydrogen bonds is a key feature of its packing. researchgate.net For 2-(chloromethyl)pyridine, molecules are arranged in discrete layers, influenced by edge-to-face and offset face-to-face aryl-aryl interactions. researchgate.net In more complex systems involving multiple halogen atoms, intricate networks can form. For example, a penta-brominated BODIPY structure shows four-center cyclic nodes linked via halogen bonds, demonstrating how these interactions can direct self-assembly. researchgate.net In the structure of a brominated quinoline, C-H···Br interactions form chains, which are then linked by π-π interactions to form sheets. researchgate.net This layered or sheet-like arrangement, governed by a hierarchy of intermolecular interactions, is a common motif in the crystal packing of such functional crystalline materials. mdpi.com

Computational Investigations into 3,5 Dibromo 2 Chloromethyl Pyridine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

There are no available studies that have employed Density Functional Theory (DFT) for the geometry optimization and energy calculations of 3,5-Dibromo-2-(chloromethyl)pyridine. Consequently, crucial data on bond lengths, bond angles, and dihedral angles, which form the foundation of its molecular structure, have not been computationally determined or reported.

Furthermore, the electronic properties of the molecule remain uncharacterized. Key analyses that provide insights into chemical behavior are missing from the literature:

Frontier Molecular Orbital (FMO) Analysis: No calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO gap, have been published. This information is critical for predicting the molecule's reactivity, kinetic stability, and electronic transitions.

Natural Bond Orbital (NBO) Analysis: The intramolecular charge transfer and electron delocalization phenomena within the molecule have not been investigated through NBO analysis. Such a study would provide valuable information on hyperconjugative interactions and the stability of the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps, which are instrumental in identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other chemical species, have not been generated for this compound.

Prediction of Spectroscopic Parameters

In the realm of spectroscopy, the computational prediction of NMR chemical shifts provides a powerful tool for structural elucidation and for complementing experimental data. However, no theoretical calculations of the 1H and 13C NMR chemical shifts for this compound have been reported in the scientific literature. As a result, a comparison between theoretical and experimental NMR data, which is a standard validation practice in computational studies, cannot be performed.

Simulated FT-IR Spectra for Vibrational Mode Assignment

Computational chemistry provides a powerful tool for understanding the vibrational properties of molecules like this compound. By employing methods such as Density Functional Theory (DFT), typically with functionals like B3LYP and basis sets such as 6-311++G(d,p), a theoretical Fourier-Transform Infrared (FT-IR) spectrum can be generated. This simulated spectrum is invaluable for the assignment of vibrational modes observed in experimental FT-IR data. ijcrt.orgresearchgate.net The calculation not only predicts the frequencies of vibrational modes but also their infrared intensities, which aids in correlating theoretical data with the peaks of an experimental spectrum. researchgate.netrsc.org

The vibrational modes of this compound can be categorized into several groups based on the atoms involved: pyridine (B92270) ring vibrations, C-H vibrations, C-Br vibrations, C-Cl vibrations, and CH2 group vibrations.

Pyridine Ring Vibrations : These include C-C and C-N stretching vibrations, which are typically observed in the 1600-1300 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies. researchgate.net

C-H Vibrations : The aromatic C-H stretching vibrations from the pyridine ring are expected in the 3100-3000 cm⁻¹ range. In-plane and out-of-plane bending vibrations appear at lower wavenumbers. ijcrt.org

Halogen Vibrations : The C-Br stretching vibrations are characteristically found in the lower frequency region of the mid-IR spectrum, typically between 700 and 500 cm⁻¹. The C-Cl stretch of the chloromethyl group is generally observed in the 800-600 cm⁻¹ range.

Chloromethyl Group Vibrations : The CH₂ group introduces its own characteristic vibrations, including symmetric and asymmetric stretching (around 2950-2850 cm⁻¹), scissoring (bending) (~1450 cm⁻¹), wagging, twisting, and rocking modes at lower frequencies.

A representative table of calculated vibrational frequencies and their assignments for a substituted pyridine, based on DFT calculations, is shown below.

Interactive Data Table: Simulated Vibrational Frequencies and Assignments for this compound
Calculated Frequency (cm⁻¹)AssignmentVibrational Mode Description
~3080ν(C-H)Aromatic C-H stretching
~2960νas(CH₂)Asymmetric stretching of CH₂ group
~2870νs(CH₂)Symmetric stretching of CH₂ group
~1550ν(C=C), ν(C=N)Pyridine ring stretching
~1440δ(CH₂)CH₂ scissoring (bending)
~1380ν(C=C), ν(C=N)Pyridine ring stretching
~1100β(C-H)Aromatic C-H in-plane bending
~1020Pyridine ring breathing mode
~850γ(C-H)Aromatic C-H out-of-plane bending
~750ν(C-Cl)C-Cl stretching of the chloromethyl group
~650ν(C-Br)C-Br stretching
~580ν(C-Br)C-Br stretching

Note: The frequencies presented are approximate values expected for this molecule based on computational studies of similarly substituted pyridine derivatives. ν = stretching, δ = scissoring/bending, β = in-plane bending, γ = out-of-plane bending.

**5.3. Reaction Mechanism Studies

Computational modeling is essential for elucidating the detailed mechanisms of reactions involving this compound, particularly for identifying and characterizing the high-energy transition states that govern reaction rates.

Cross-Coupling Reactions: The bromine atoms on the pyridine ring are suitable handles for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov Computational studies on model systems have detailed the full catalytic cycle, which typically involves:

Oxidative Addition: The aryl bromide adds to the low-valent metal catalyst (e.g., Pd(0)). DFT can model the transition state for this step, where the C-Br bond is broken and two new bonds to the metal are formed.

Transmetalation: The organic group from the organoboron reagent is transferred to the metal center. This is often the rate-determining step, and its transition state involves a bridging ligand between the two metal centers (e.g., palladium and boron). nih.gov

Reductive Elimination: The two organic groups on the metal catalyst couple and are eliminated, forming the new C-C bond and regenerating the catalyst. The transition state for this step involves the two groups moving closer together before the final bond formation. researchgate.net

DFT calculations provide the geometries and energies of all intermediates and transition states throughout the catalytic cycle, allowing for a comprehensive understanding of the reaction mechanism and factors influencing its efficiency. nih.govmdpi.com

Computational methods are highly effective in predicting the regioselectivity of substitution reactions on the aromatic pyridine ring. Tools based on conceptual DFT, such as the analysis of Frontier Molecular Orbitals (FMOs), molecular electrostatic potential (MEP), and Fukui functions, are commonly used. nih.govwikipedia.orgscm.com

Electrophilic Aromatic Substitution (SₑAr): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it generally unreactive towards electrophiles. This deactivation is further enhanced by the presence of three electron-withdrawing substituents (two bromo groups and a chloromethyl group). Computational analysis predicts the most likely site for electrophilic attack by identifying the position of highest electron density or highest nucleophilicity. This can be determined by:

Molecular Electrostatic Potential (MEP): The most negative region (most electron-rich) on the aromatic ring would be the preferred site.

Fukui Function (f⁻): This descriptor identifies the sites most susceptible to electrophilic attack. wikipedia.org For this compound, the nitrogen atom is the most basic site. For substitution on a carbon atom, the C4 and C6 positions are the most likely candidates. The C6 position is sterically hindered by the chloromethyl group. Therefore, the C4 position is the most probable, albeit highly deactivated, site for electrophilic attack.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a tendency that is strongly amplified by the two electron-withdrawing bromo substituents. The likely sites for SₙAr are the carbon atoms bearing the bromine leaving groups (C3 and C5). Computational methods can predict the preferred site of attack by identifying the most electrophilic carbon atom. This is achieved by analyzing:

LUMO Coefficients: The Lowest Unoccupied Molecular Orbital (LUMO) indicates where an incoming nucleophile's electrons would be accepted. The carbon atom with the largest LUMO coefficient is the most reactive site.

Fukui Function (f⁺): This function highlights the sites most susceptible to nucleophilic attack. scm.com In substituted pyridines, nucleophilic attack is generally favored at positions ortho and para to the ring nitrogen (C2, C4, C6). In this molecule, the leaving groups are at C3 and C5. The combined electron-withdrawing effects of the nitrogen and the substituents make the ring highly activated. Calculations on similar systems suggest that the C5 position might be slightly more susceptible to attack than the C3 position due to electronic factors and potentially less steric hindrance. rsc.org

Interactive Data Table: Predicted Regioselectivity for Aromatic Substitution
Reaction TypeMost Probable SiteComputational Justification
Electrophilic (SₑAr)C4Highest calculated proton affinity; Highest f⁻ value; Steric hindrance at C6.
Nucleophilic (SₙAr)C5 (or C3)Large LUMO coefficient; Highest f⁺ value; Activation by ring nitrogen and bromo substituents.

Conformational Analysis and Tautomerism in Related Pyridine Systems

Conformational Analysis: For this compound, conformational flexibility arises from the rotation around the single bond connecting the chloromethyl group to the pyridine ring (C2-C(H₂)Cl). Computational methods can be used to explore the potential energy surface of this rotation. By systematically changing the dihedral angle (N-C2-C(H₂)-Cl) and calculating the energy at each point, a rotational energy profile can be constructed. This profile reveals the energy barriers to rotation and identifies the most stable conformations (energy minima). nih.gov Typically, staggered conformations that minimize steric interactions between the chlorine atom and the substituents on the ring (specifically the bromine at C3 and the nitrogen at N1) are predicted to be the most stable. nih.gov

Tautomerism in Related Pyridine Systems: While this compound itself does not exhibit common prototropic tautomerism due to the absence of labile protons (like those in hydroxyl or amino groups), computational studies of related pyridine systems are crucial for understanding this phenomenon in the broader class of pyridine derivatives. researchgate.net For instance, in 2-hydroxypyridine, computational studies have extensively investigated the lactam-lactim tautomerism (2-pyridone ⇌ 2-hydroxypyridine). wayne.edu

DFT calculations are employed to:

Optimize the geometries of all possible tautomers.

Calculate the relative energies of these tautomers in both the gas phase and in various solvents (using solvent models like COSMO). mdpi.com

Determine the thermodynamic stability of each form. nih.gov

Locate the transition state for the proton transfer reaction that connects the tautomers, thereby calculating the activation energy for the tautomerization process. nih.gov

These computational approaches have shown excellent agreement with experimental data and are fundamental in predicting the predominant tautomeric form of a pyridine derivative under given conditions, which is critical for understanding its chemical reactivity and biological activity. researchgate.net

Applications of 3,5 Dibromo 2 Chloromethyl Pyridine in Chemical Research

Precursor in Heterocyclic Synthesis

The strategic placement of reactive handles on the 3,5-Dibromo-2-(chloromethyl)pyridine scaffold makes it a valuable starting material for the synthesis of more complex heterocyclic systems. The chloromethyl group can readily undergo substitution, while the bromo groups are amenable to a wide range of metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular frameworks.

Assembly of Fused Pyridine (B92270) Ring Systems

The synthesis of fused bicyclic and polycyclic aromatic systems containing a pyridine ring is a major focus in medicinal chemistry and materials science. This compound offers a potential platform for constructing such systems, including thienopyridines and furopyridines. The general strategy involves an initial reaction at the highly reactive chloromethyl position, followed by an intramolecular cyclization reaction involving one of the adjacent bromine atoms.

For instance, the chloromethyl group can be converted into a nucleophilic or electrophilic side chain. A subsequent intramolecular reaction, such as a Heck or Suzuki coupling, between this side chain and the bromine atom at the 3-position could lead to the formation of a new five- or six-membered ring fused to the pyridine core. The specific reaction pathways are contingent on the reagents and conditions employed, as outlined in the illustrative table below.

Fused SystemPotential Synthetic ApproachKey Reaction Type
Thieno[2,3-b]pyridine 1. Substitution of the -CH₂Cl with a thiol-containing group (e.g., thioglycolic acid ester). 2. Intramolecular cyclization via nucleophilic attack on the C3-Br or a metal-catalyzed C-S bond formation.Intramolecular S-arylation
Furo[2,3-b]pyridine 1. Conversion of the -CH₂Cl group to a hydroxymethyl (-CH₂OH) or related oxygen nucleophile. 2. Intramolecular Williamson ether synthesis or a palladium-catalyzed C-O bond formation with the C3-Br.Intramolecular O-arylation
Pyrrolo[2,3-b]pyridine 1. Reaction of the chloromethyl group with an amine to introduce a -CH₂NHR side chain. 2. Intramolecular Buchwald-Hartwig amination or similar N-arylation to form the fused pyrrole (B145914) ring.Intramolecular N-arylation

Construction of Poly-substituted Pyridine Architectures

The differential reactivity of the functional groups on this compound allows for its use in creating highly substituted, non-fused pyridine derivatives. The chloromethyl group is the most susceptible to nucleophilic substitution (Sₙ2) reactions, while the bromo groups are ideal for subsequent palladium-catalyzed cross-coupling reactions. This enables a controlled, regioselective introduction of up to three different substituents onto the pyridine core.

A typical synthetic sequence would involve:

Sₙ2 Reaction: Reaction with a nucleophile (e.g., an amine, alcohol, or thiol) to displace the chloride from the chloromethyl group.

Cross-Coupling: Subsequent reaction of the bromo groups with organometallic reagents. Due to the different electronic environments of the C3-Br and C5-Br, selective or sequential coupling may be possible under carefully controlled conditions.

This stepwise functionalization provides access to a vast chemical space of complex pyridine-containing molecules.

Reaction SiteReaction TypeTypical Reagents/CatalystsResulting Moiety
-CH₂Cl Nucleophilic SubstitutionAmines, Alkoxides, Thiolates-CH₂-Nu
C3-Br / C5-Br Suzuki CouplingBoronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base-Aryl, -Vinyl
C3-Br / C5-Br Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts-Alkynyl
C3-Br / C5-Br Buchwald-Hartwig AminationAmines, Pd catalyst, Ligand (e.g., BINAP)-NR¹R²
C3-Br / C5-Br Stille CouplingOrganostannanes, Pd catalyst-Alkyl, -Aryl

Ligand Design and Coordination Chemistry

Pyridine-based multidentate ligands are fundamental in coordination chemistry and are used to create stable complexes with a wide range of transition metals. These complexes are studied for their catalytic, magnetic, and photophysical properties and are often used to model the active sites of metalloenzymes. researchgate.netsemanticscholar.org Bromine-substituted (chloromethyl)pyridines are recognized as valuable precursors for immobilizing biomimetic metal ion chelates. researchgate.netsemanticscholar.org

Development of Multidentate Ligands for Transition Metal Complexes

This compound is an ideal starting material for synthesizing multidentate ligands. The chloromethyl group provides a convenient handle to attach the pyridine ring to a larger scaffold, typically one containing additional donor atoms. A common strategy involves reacting the chloromethyl group with a polyamine backbone, such as ethylenediamine (B42938) or bis(2-picolyl)amine, via nucleophilic substitution. This reaction creates a new, larger molecule that incorporates the pyridine nitrogen as one of several potential donor sites for a metal ion. The bromine atoms at the 3- and 5-positions remain on the ligand structure, where they can sterically and electronically tune the properties of the final metal complex. researchgate.netsemanticscholar.org

Exploration of Coordination Modes and Metal-Ligand Interactions

Ligands derived from this compound are expected to coordinate with transition metals primarily through their nitrogen atoms. For example, a ligand synthesized by reacting the precursor with bis(2-picolyl)amine would result in a tetradentate N4 ligand, capable of forming a stable octahedral complex with a metal ion, with two additional coordination sites available for other ligands or solvent molecules.

The presence of the bromo substituents on the pyridine ring significantly influences the metal-ligand interaction. As electron-withdrawing groups, they decrease the electron density on the pyridine nitrogen, reducing its basicity. This modulation of the ligand's electronic properties can affect the stability of the resulting metal complex, its redox potential, and its subsequent reactivity.

Pyridine-Based Ligands in Biomimetic Systems

Pyridine-based ligands are frequently employed to mimic the coordination environment of metal ions in biological systems, such as the histidine residues that coordinate to iron, copper, or zinc in various metalloenzymes. researchgate.netsemanticscholar.org Ligands derived from this compound can be used to create structural and functional models of these active sites. The N-donor environment provided by the ligand can support transition metal ions in various oxidation states and geometries, allowing researchers to study fundamental biological processes like oxygen activation. researchgate.net The bromo-substituents offer the additional advantage of serving as potential anchoring points for immobilizing these biomimetic complexes onto solid supports, facilitating their use as recyclable heterogeneous catalysts. researchgate.netsemanticscholar.org

Intermediate in the Synthesis of Functional Organic Materials

The unique arrangement of reactive sites on this compound makes it an attractive precursor for the development of functional organic materials. Its robust pyridine core can be incorporated into larger systems, imparting specific electronic and structural properties, while the bromo- and chloromethyl- substituents provide the necessary handles for polymerization and functionalization.

The synthesis of advanced polymers with tailored properties is a cornerstone of modern materials science. Halogenated heterocyclic compounds are frequently employed as monomers in various polymerization reactions. This compound can serve as a key monomer in the synthesis of novel conjugated polymers.

The bromine atoms on the pyridine ring are particularly well-suited for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of polymer backbones with extended π-conjugation. For instance, polymerization with bifunctional boronic acids or organostannanes could yield poly(arylene-pyridylene)s. The pyridine unit within the polymer chain can influence the material's electronic properties, solubility, and ability to coordinate with metal ions. The chloromethyl group can be used for post-polymerization modification, allowing the attachment of side chains to fine-tune the polymer's physical properties, such as solubility or self-assembly behavior.

Pyridine-containing compounds are of significant interest for applications in optoelectronics due to their electron-deficient nature, which facilitates electron transport. This property is highly desirable for materials used in organic light-emitting diodes (OLEDs) and chemical sensors. This compound serves as a versatile building block for creating such materials.

Through sequential cross-coupling reactions, the bromine atoms can be replaced with various aromatic or heteroaromatic groups to construct complex π-conjugated systems. For example, coupling with fluorescent or phosphorescent moieties can lead to the development of novel emitters for OLEDs. The nitrogen atom in the pyridine ring can be used to tune the emission color and improve electron injection/transport properties. Furthermore, the chloromethyl group allows for the attachment of the pyridine-based chromophore to other molecules or surfaces, which is a common strategy in the design of chemical sensors where changes in the optical properties upon binding to an analyte are monitored.

Functional Group Potential Reaction Type Application in Materials Science
3,5-DibromoSuzuki, Stille, Sonogashira CouplingPolymer backbone formation, Extension of π-conjugation
2-(chloromethyl)Nucleophilic SubstitutionAttachment of solubilizing groups, Post-polymerization modification
Pyridine NitrogenMetal Coordination, H-BondingTuning electronic properties, Sensor binding site

Scaffold for Chemical Probe Development and Structure-Activity Relationship Studies (in vitro)

In drug discovery and chemical biology, chemical probes are essential tools for studying the function of biological macromolecules. A scaffold is a core molecular structure upon which a library of compounds can be built for biological screening. The substituted pyridine core is a common feature in many biologically active compounds. This compound provides a rigid and functionalizable scaffold for developing novel chemical probes and conducting structure-activity relationship (SAR) studies. SAR studies are crucial for optimizing the potency and selectivity of lead compounds in drug development.

Rational drug design relies on creating molecules that can specifically recognize and bind to a biological target, such as a protein or nucleic acid. The pyridine scaffold is a valuable template for designing such molecules due to its ability to participate in various non-covalent interactions, including hydrogen bonding, π-stacking, and metal coordination.

Starting from this compound, a diverse library of compounds can be synthesized. The chloromethyl group can react with a wide range of nucleophiles (e.g., amines, thiols, alcohols) to introduce different side chains that can probe specific pockets in a target's binding site. Subsequently, the two bromine atoms can be differentially functionalized using orthogonal cross-coupling strategies to introduce further diversity. This systematic and controlled modification allows chemists to rationally design scaffolds that are tailored for molecular recognition of a specific biological target.

Position Modification Strategy Purpose in Rational Design
C2 (via -CH₂Cl)Nucleophilic substitution with various R-NH₂, R-SH, R-OHIntroduce groups to interact with specific amino acid residues (H-bond donors/acceptors, hydrophobic groups).
C3 & C5 (via -Br)Metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)Systematically vary steric bulk and electronic properties; explore different binding pockets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an essential tool in drug discovery for understanding how potential drug candidates interact with their biological targets at the molecular level.

Derivatives synthesized from the this compound scaffold can be subjected to molecular docking studies to elucidate their binding modes. For example, a library of virtual compounds based on this scaffold can be docked into the active site of a target protein. The results can provide insights into key binding interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions. This information is invaluable for understanding the structure-activity relationships observed in in vitro assays and for guiding the rational design of next-generation compounds with improved affinity and selectivity. The docking scores and predicted binding poses can help prioritize which derivatives to synthesize and test, saving time and resources in the drug discovery process.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

While dedicated research on 3,5-Dibromo-2-(chloromethyl)pyridine is not extensively documented in the public domain, a significant body of knowledge on related pyridine (B92270) derivatives allows for the extrapolation of its chemical behavior and potential.

Key Research Findings (Inferred):

Reactive Moieties: The compound possesses three primary points of reactivity: the electrophilic carbon of the chloromethyl group, and the two carbon-bromine bonds at the C3 and C5 positions of the pyridine ring.

Chloromethyl Group Reactivity: The 2-(chloromethyl)pyridine (B1213738) moiety is a known alkylating agent, readily undergoing nucleophilic substitution reactions. solubilityofthings.comwikipedia.orgsigmaaldrich.com This reactivity is a cornerstone for introducing a wide variety of functional groups.

Dibromopyridine Reactivity: Dibrominated pyridines are established substrates for transition-metal-catalyzed cross-coupling reactions. nih.govacs.org This allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration.

Regioselectivity in Pyridine Functionalization: Research on dihalopyridines has shown that regioselectivity in cross-coupling reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for stepwise functionalization. acs.orgacs.org

Methodological Advances:

Recent advancements in synthetic organic chemistry are highly applicable to the future study of this compound:

C-H Functionalization: While the compound is already heavily functionalized, modern methods for direct C-H functionalization could potentially be used to modify the remaining C-H bond at the C4 position, offering a route to tetrasubstituted pyridines. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters. beilstein-journals.orgresearchgate.net These systems are ideal for optimizing reaction conditions for nucleophilic substitutions and cross-coupling reactions involving this trifunctionalized pyridine.

Photoredox Catalysis: Visible light-induced photoredox catalysis has emerged as a mild and powerful method for a variety of transformations, including the functionalization of heterocyclic compounds, which could open new reaction pathways. mdpi.com

Potential for Novel Pyridine-Based Chemical Entities

The versatility of this compound as a scaffold opens the door to the creation of novel molecules with potential applications in various fields.

Novel Ligands for Catalysis: By introducing phosphine, amine, or other coordinating groups via substitution of the chloromethyl group and/or the bromine atoms, novel pincer-type or bidentate ligands can be synthesized. These ligands could find use in transition metal catalysis.

Pharmaceutical and Agrochemical Scaffolds: The pyridine core is present in numerous bioactive compounds. nih.gov This building block allows for the creation of diverse libraries of substituted pyridines for screening in drug discovery and agrochemical development programs. The bromine atoms can act as handles for late-stage functionalization, a valuable strategy in medicinal chemistry. acs.org

Functional Materials: Introducing conjugated systems through cross-coupling reactions could lead to the synthesis of novel organic materials with interesting photophysical or electronic properties for applications in organic electronics, such as OLEDs or sensors.

Integration of Advanced Computational and Experimental Approaches for Future Studies

A synergistic approach combining computational modeling and modern experimental techniques will be crucial for unlocking the full potential of this compound.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be employed to predict the reactivity of the different sites on the molecule. uniba.skbohrium.commostwiedzy.pl It can help in understanding the electronic structure, bond dissociation energies, and reaction energy profiles for nucleophilic substitution and cross-coupling reactions, thereby guiding the choice of reaction conditions. researchgate.netstudylib.netresearchgate.net

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, including the structures of transition states and intermediates, which is essential for optimizing reaction selectivity and yield. oberlin.edu

In Silico Screening: The properties of virtual libraries of derivatives can be calculated to predict their potential for specific applications, such as binding to biological targets or possessing desired electronic properties, thus prioritizing synthetic efforts. nih.gov

Advanced Experimental Approaches:

High-Throughput Screening (HTS): HTS techniques can be used to rapidly screen a wide range of catalysts, ligands, bases, and solvents to identify optimal conditions for the selective functionalization of the C3 and C5 positions. nih.govnih.govacs.orgcuanschutz.edu This is particularly valuable for developing regioselective cross-coupling protocols.

Automated Synthesis and Flow Chemistry: Automated synthesis platforms and flow chemistry can accelerate the synthesis of derivative libraries. researchgate.netmdpi.comsci-hub.seyoutube.com Flow chemistry, in particular, allows for safe handling of reactive intermediates and precise control over reaction parameters, facilitating process optimization and scale-up. uc.pt

By systematically exploring the reactivity of this trifunctionalized pyridine and leveraging modern synthetic and computational tools, the chemical community can develop a rich chemistry based on this versatile building block, leading to the discovery of new molecules with valuable properties and functions.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,5-Dibromo-2-(chloromethyl)pyridine from pyridine derivatives?

  • Methodological Answer : The synthesis typically involves bromination and chloromethylation steps. For bromination, pyridine derivatives are treated with brominating agents (e.g., PBr₃ or Br₂ in the presence of FeCl₃) under controlled temperatures (0–5°C) to achieve regioselectivity at the 3 and 5 positions . Subsequent chloromethylation at the 2-position can be performed using chloromethyl methyl ether (MOMCl) or formaldehyde/HCl in acetic acid. Solvent choice (e.g., DMF or CH₂Cl₂) and reaction time (4–12 hours) significantly influence yield. Monitor purity via HPLC (C18 column, methanol/water mobile phase) to confirm product integrity .

Q. How can researchers effectively purify this compound after synthesis?

  • Methodological Answer : Recrystallization is the preferred method. Dissolve the crude product in hot ethanol (95%) and slowly add distilled water until cloudiness appears. Cool to 4°C for 24 hours to yield crystalline product . For impurities with similar polarity, column chromatography (silica gel, hexane/ethyl acetate 8:2) can separate halogenated byproducts. Confirm purity via melting point analysis (expected range: 204–210°C) and GC-MS (m/z ~287 for M⁺) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) at position 2 appears as a singlet at δ ~4.8 ppm (¹H) and δ ~45 ppm (¹³C). Aromatic protons at positions 4 and 6 show splitting patterns due to coupling with bromine substituents .
  • IR Spectroscopy : Confirm C-Br (550–650 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 287.9 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for halogenated pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. For this compound, ensure rigorous drying under vacuum (24 hours at 60°C) to remove trapped solvents. Compare DSC thermograms to identify polymorphs. Cross-validate with literature: for example, reports mp 204–210°C, while similar derivatives (e.g., 3,5-Dibromo-2-hydroxypyridine) show mp 111–112°C, highlighting the impact of substituents on crystal packing .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions involving the chloromethyl group?

  • Methodological Answer : The chloromethyl group’s reactivity depends on steric and electronic factors. Use bulky nucleophiles (e.g., tert-butoxide) to favor substitution at the less hindered position. For example, in SN2 reactions with amines, polar aprotic solvents (e.g., DMSO) enhance reactivity. Kinetic studies via ¹H NMR can track intermediate formation . Computational modeling (DFT) of transition states may predict regioselectivity trends .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine’s electron-withdrawing effect deactivates the pyridine ring, reducing Pd-catalyzed coupling efficiency. Optimize conditions using Pd(PPh₃)₄ (5 mol%), high temperatures (100–120°C), and microwave-assisted synthesis to overcome electronic barriers. For Suzuki-Miyaura coupling, employ aryl boronic acids with electron-donating groups to enhance reactivity. Monitor reaction progress via TLC (silica gel, UV detection) .

Data Analysis and Interpretation

Q. How should researchers address conflicting biological activity data for halogenated pyridines?

  • Methodological Answer : Contradictions may stem from assay conditions or impurities. For in vitro studies:
  • Standardize cell lines (e.g., HEK293 or HeLa) and incubation times.
  • Test the compound’s stability in assay media (e.g., DMEM) via LC-MS to rule out degradation.
  • Compare EC₅₀ values with structurally similar compounds (e.g., 3,5-Dibromo-6-chloropyridin-2-amine, which shows moderate kinase inhibition ).

Q. What analytical methods validate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months. Analyze degradation products via HPLC-UV/Vis.
  • Photostability : Expose to UV light (320–400 nm) and monitor bromine loss via ICP-MS.
  • Humidity Sensitivity : Use Karl Fischer titration to track moisture uptake. Optimal storage: airtight containers with desiccants at 2–8°C .

Tables for Key Data

Property Value Source
Molecular Weight286.35 g/mol
Melting Point204–210°C
Solubility (Ethanol)25 mg/mL at 20°C
HPLC Retention Time8.2 min (C18, MeOH:H₂O 70:30)
Key IR StretchesC-Br: 620 cm⁻¹; C-Cl: 780 cm⁻¹

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.